molecular formula C10H20N2O2 B175561 1-Piperazinebutanoic acid, ethyl ester CAS No. 154938-42-8

1-Piperazinebutanoic acid, ethyl ester

Cat. No. B175561
M. Wt: 200.28 g/mol
InChI Key: KBLKVGMCKQAKDJ-UHFFFAOYSA-N
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Description

“1-Piperazinebutanoic acid, ethyl ester” is an ester, which is a class of organic compounds. Esters are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . The specific ester , “1-Piperazinebutanoic acid, ethyl ester”, has the molecular formula C7H14N2O2 and a molecular weight of 158.1983 .


Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols. This process, known as esterification, occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “1-Piperazinebutanoic acid, ethyl ester” consists of a carbonyl group (C=O) and a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . The second oxygen atom bonds to another carbon atom . The IUPAC Standard InChI for this compound is InChI=1S/C7H14N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 .


Chemical Reactions Analysis

Esters, including “1-Piperazinebutanoic acid, ethyl ester”, can undergo various chemical reactions. They can be cleaved back into a carboxylic acid and an alcohol through reaction with water and a catalytic amount of strong acid . This reaction represents the reverse of the acid-catalyzed esterification of a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Esters are polar molecules but have no hydrogen atom attached directly to an oxygen atom. Therefore, they are incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .

properties

IUPAC Name

ethyl 4-piperazin-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-14-10(13)4-3-7-12-8-5-11-6-9-12/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLKVGMCKQAKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445016
Record name 1-Piperazinebutanoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazinebutanoic acid, ethyl ester

CAS RN

154938-42-8
Record name 1-Piperazinebutanoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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